molecular formula C6H13FN2 B1476497 4-(Fluoromethyl)piperidin-1-amine CAS No. 2005034-11-5

4-(Fluoromethyl)piperidin-1-amine

Cat. No. B1476497
CAS RN: 2005034-11-5
M. Wt: 132.18 g/mol
InChI Key: KLRHKVHBYGAKSR-UHFFFAOYSA-N
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Description

“4-(Fluoromethyl)piperidin-1-amine” is a compound that is used for pharmaceutical testing . It is a derivative of piperidine, which is a six-membered heterocyclic amine that plays a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . A review paper discusses the synthesis of piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Another paper discusses the synthesis of piperidin-4-one derivatives, which could be related to the synthesis of "4-(Fluoromethyl)piperidin-1-amine" .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific molecular structure of “4-(Fluoromethyl)piperidin-1-amine” is not available in the search results.

Scientific Research Applications

Drug Design and Synthesis

Piperidines, including “4-(Fluoromethyl)piperidin-1-amine”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Formation of Various Piperidine Derivatives

“4-(Fluoromethyl)piperidin-1-amine” can be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Antimalarial Applications

Structurally simple synthetic 1, 4-disubstituted piperidines, which could potentially include “4-(Fluoromethyl)piperidin-1-amine”, have been evaluated for their efficacy against resistant Plasmodium falciparum, the parasite responsible for malaria . This research is particularly important given the emergence of resistance to artemisinins and some of their combinations in chemotherapy of clinical malaria .

Biological Evaluation of Potential Drugs

The biological evaluation of potential drugs containing piperidine moiety, such as “4-(Fluoromethyl)piperidin-1-amine”, is a significant area of research . This involves assessing the biological activity and pharmacological activity of these compounds .

Development of Fast and Cost-Effective Synthesis Methods

The development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(Fluoromethyl)piperidin-1-amine”, is an important task of modern organic chemistry .

Research on Heterocyclic Compounds

Heterocyclic compounds play a significant part in the pharmaceutical industry, and one of the most common in their structure is the piperidine cycle . Therefore, “4-(Fluoromethyl)piperidin-1-amine” can be used in research related to heterocyclic compounds .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(Fluoromethyl)piperidin-1-amine”, is an important task of modern organic chemistry . Further exploration of the core structure using chemistry approaches and biological screening may yield important leads .

properties

IUPAC Name

4-(fluoromethyl)piperidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13FN2/c7-5-6-1-3-9(8)4-2-6/h6H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRHKVHBYGAKSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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